

In-Depth Technical Guide to the Physicochemical Properties of 2-Pyruvoylaminobenzamide

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Compound of Interest

Compound Name: 2-Pyruvoylaminobenzamide

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Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of **2-Pyruvoylaminobenzamide**, a molecule of interest in chemical and pharmaceutical research. This document collates available computed data and outlines detailed experimental protocols for the determination of its key chemical and physical characteristics. Furthermore, it explores the potential biological activities and associated signaling pathways based on related compounds, offering a valuable resource for researchers engaged in the synthesis, characterization, and application of this and similar chemical entities.

Introduction

2-Pyruvoylaminobenzamide, also known as 2-(2-oxopropanoylamino)benzamide, is an organic compound with the chemical formula $C_{10}H_{10}N_2O_3$. Its structure, featuring a benzamide moiety linked to a pyruvoyl group, suggests potential for diverse chemical interactions and biological activities. Understanding its physicochemical properties is fundamental for any application, from designing synthetic routes to predicting its behavior in biological systems. This guide aims to provide a detailed summary of these properties, supported by established experimental methodologies.

Physicochemical Properties

A summary of the computed physicochemical properties of **2-Pyruvoylaminobenzamide** is presented in Table 1. To date, specific experimentally determined values for properties such as melting and boiling points have not been widely reported in the literature. For comparative purposes, the experimental data for the parent compound, benzamide, are also included.

Table 1: Physicochemical Properties of **2-Pyruvoylaminobenzamide** and Benzamide

Property	2-Pyruvoylaminobenzamide (Computed)	Benzamide (Experimental)
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₃	C ₇ H ₇ NO
Molecular Weight	206.20 g/mol [1]	121.14 g/mol
Melting Point	Not available	125-128 °C
Boiling Point	Not available	288 °C
XLogP3	0.2	0.64
Hydrogen Bond Donor Count	2	2
Hydrogen Bond Acceptor Count	3	1
Rotatable Bond Count	3	1
Topological Polar Surface Area	89.3 Å ²	43.1 Å ²
Solubility in Water	Not available	13.5 g/L at 25°C
Solubility in Ethanol	Not available	Soluble (50 mg/mL)

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate determination of physicochemical properties. The following sections describe standard methodologies applicable to the characterization of **2-Pyruvoylaminobenzamide**.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

- Apparatus: Capillary melting point apparatus.
- Procedure:
 - A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
 - The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range.

Determination of Solubility

Solubility is a key parameter influencing bioavailability and formulation.

- Apparatus: Analytical balance, vials, magnetic stirrer, temperature-controlled shaker, and a method for quantification (e.g., HPLC or UV-Vis spectrophotometer).
- Procedure (Shake-Flask Method):
 - An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
 - The mixture is agitated in a temperature-controlled shaker at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).
 - The suspension is filtered to remove undissolved solid.
 - The concentration of the solute in the clear filtrate is determined using a suitable analytical method.

Determination of pKa

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values.

- Apparatus: pH meter, potentiometric titrator or UV-Vis spectrophotometer.
- Procedure (Potentiometric Titration):
 - A known concentration of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol).
 - The solution is titrated with a standardized solution of a strong acid or base.
 - The pH of the solution is measured after each addition of the titrant.
 - A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

- Apparatus: Separatory funnel or vials, mechanical shaker, and a method for quantification (e.g., HPLC or UV-Vis spectrophotometer).
- Procedure (Shake-Flask Method):
 - A small amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).
 - The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
 - The mixture is then centrifuged to ensure complete separation of the two phases.
 - The concentration of the compound in both the n-octanol and water phases is determined.

- LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Potential Biological Activity and Signaling Pathways

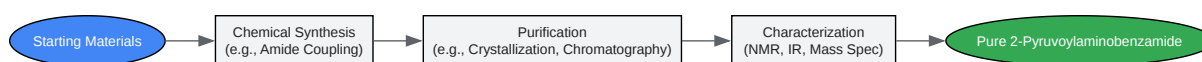
While specific studies on the biological activity of **2-Pyruvoylaminobenzamide** are limited, the broader class of 2-aminobenzamide derivatives has been investigated for various therapeutic effects.

Antimicrobial Activity

Research has shown that some 2-aminobenzamide derivatives exhibit antimicrobial properties. The mechanism of action is thought to involve the disruption of microbial cellular processes. The specific structural features of these derivatives play a crucial role in their activity.

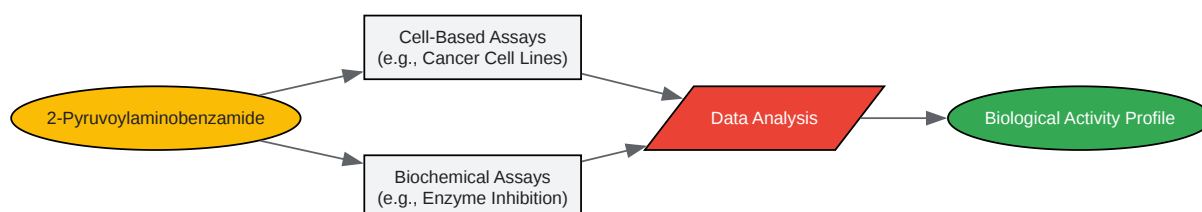
Signaling Pathway Considerations

Given the structural motifs present in **2-Pyruvoylaminobenzamide**, it is plausible that it could interact with various cellular signaling pathways. While direct evidence is lacking, we can hypothesize potential interactions based on the activities of related compounds. The following diagrams illustrate general experimental workflows and a hypothetical signaling pathway that could be investigated.



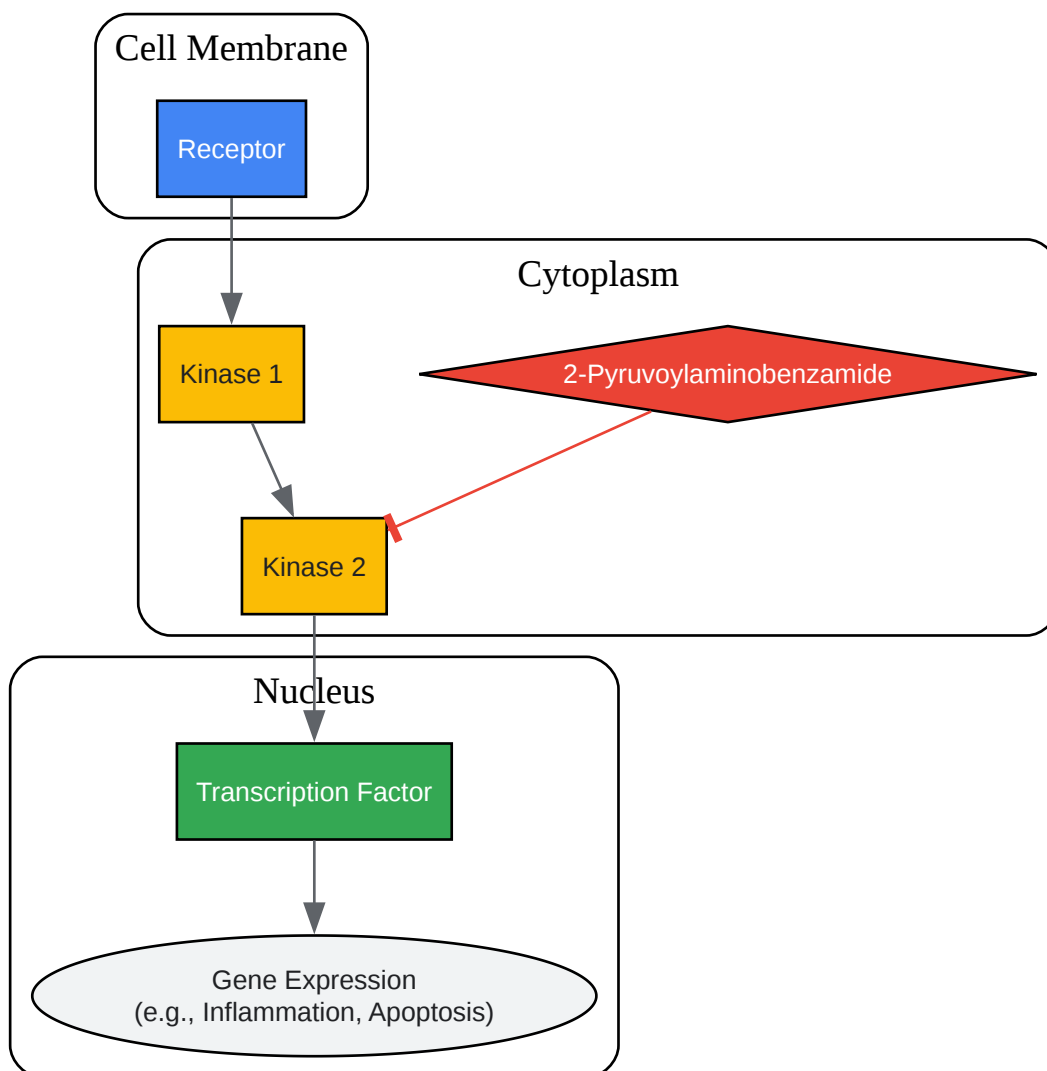
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Caption: General workflow for the synthesis and characterization of **2-Pyruvoylaminobenzamide**.



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Caption: Experimental workflow for evaluating the biological activity of **2-Pyruvoylaminobenzamide**.



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Caption: Hypothetical signaling pathway potentially modulated by **2-Pyruvoylaminobenzamide**.

Conclusion

This technical guide has summarized the currently available physicochemical data for **2-Pyruvoylaminobenzamide** and provided detailed experimental protocols for the determination

of its key properties. While computed data offers valuable insights, experimental validation is crucial for a complete understanding of this compound. The exploration of the biological activities of related 2-aminobenzamide derivatives suggests that **2-Pyruvoylaminobenzamide** may also possess interesting pharmacological properties. Further research is warranted to elucidate its specific biological mechanisms and potential therapeutic applications. The methodologies and information presented herein serve as a foundational resource for researchers in the fields of chemistry and drug development.

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References

- 1. 2-Pyruvoylaminobenzamide | C₁₀H₁₀N₂O₃ | CID 12917726 - PubChem [pubchem.ncbi.nlm.nih.gov]
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